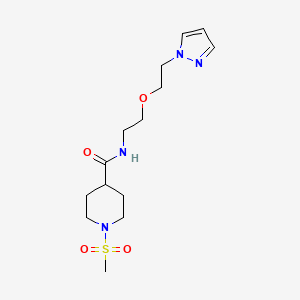

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4S/c1-23(20,21)18-8-3-13(4-9-18)14(19)15-6-11-22-12-10-17-7-2-5-16-17/h2,5,7,13H,3-4,6,8-12H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVXCKCQLABPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCOCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound featuring a complex structure that includes a pyrazole moiety, piperidine ring, and a methylsulfonyl group, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Functional Groups

- Pyrazole : Known for its anticancer and anti-inflammatory properties.

- Piperidine : Associated with various pharmacological activities including analgesic and anticonvulsant effects.

- Methylsulfonyl : Often linked to enhanced solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds containing the pyrazole structure have been reported to exhibit significant antiproliferation activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Summary of Anticancer Activities

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Pyrazole Derivative | 15 | |

| HepG2 | Pyrazole Derivative | 12 | |

| A549 (Lung Cancer) | Pyrazole Derivative | 20 |

Anti-inflammatory Activity

The methylsulfonyl group in the compound is believed to contribute to its anti-inflammatory properties. Inhibition of prostaglandin synthesis is a common mechanism for anti-inflammatory agents, suggesting that this compound might modulate inflammatory pathways effectively .

Enzyme Inhibition

Studies have indicated that piperidine derivatives can serve as effective enzyme inhibitors. Specifically, the compound's potential to inhibit acetylcholinesterase (AChE) has been explored, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Piperidine Derivative | 25 | |

| Urease | Piperidine Derivative | 30 |

Study on Anticancer Effects

A study conducted on a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The results indicated that the tested compounds reduced tumor size significantly compared to control groups .

Study on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of similar compounds, revealing that they could reduce inflammation markers in animal models by inhibiting cytokine production .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . The 1H-pyrazole moiety, present in the compound, has been linked to the inhibition of various cancer cell types. Studies have shown that compounds containing a 1H-pyrazole structure can inhibit the growth of several cancer types, including lung, colorectal, prostate, and breast cancers. For instance, recent research demonstrated that pyrazole derivatives exhibited notable antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Inhibition of Histone Demethylases

The compound's structure suggests potential interaction with histone demethylases, which are critical in epigenetic regulation and cancer progression. Research indicates that derivatives based on the pyrazole framework can act as inhibitors for JmjC histone N-methyl lysine demethylases (KDMs), which are involved in various cellular processes including gene expression regulation. These inhibitors show promise for therapeutic applications in cancer treatment by modulating epigenetic modifications .

Synthesis and Structural Optimization

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multiple steps that optimize its biological activity. Recent studies have focused on structural modifications to enhance solubility and bioavailability while maintaining or improving its pharmacological properties. For example, variations in the substituents on the piperidine ring can significantly affect the compound's efficacy against cancer cells and its interaction with target proteins .

Case Study 1: Anticancer Efficacy

A study investigating a series of pyrazole derivatives found that certain modifications led to increased potency against breast cancer cell lines. The incorporation of a methylsulfonyl group was particularly noted for enhancing anticancer activity through improved binding affinity to target proteins involved in cell proliferation pathways .

Case Study 2: Histone Demethylase Inhibition

In a study focusing on KDM inhibitors, compounds structurally similar to this compound were evaluated for their ability to inhibit specific KDM enzymes. Results indicated that these compounds could effectively reduce demethylation activity, leading to altered gene expression profiles associated with tumor suppression .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

- Answer: The synthesis typically involves multi-step reactions with precise control of solvents (e.g., ethanol, methanol) and catalysts (e.g., triethylamine) to ensure regioselectivity and high yields. Key steps include:

- Pyrazole incorporation: Reacting ethoxyethylamine derivatives with activated pyrazole intermediates under reflux .

- Sulfonylation: Introducing the methylsulfonyl group via sulfonyl chloride in the presence of a base (e.g., NaH) .

- Carboxamide formation: Coupling the piperidine core with activated carboxylic acid derivatives using coupling agents like EDC/HOBt .

- Critical parameters: Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios significantly impact purity (>95% by HPLC) .

Q. How is the compound structurally validated post-synthesis?

- Answer: Analytical characterization employs:

- NMR spectroscopy: -NMR identifies protons on the piperidine ring (δ 2.5–3.5 ppm), pyrazole (δ 7.5–8.5 ppm), and methylsulfonyl group (δ 3.0 ppm) .

- IR spectroscopy: Peaks at 1650–1700 cm confirm the carboxamide C=O stretch, while 1150–1250 cm indicates sulfonyl S=O .

- Mass spectrometry: High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in kinase inhibition assays?

- Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or structural analogs. Mitigation strategies include:

- Dose-response profiling: Use IC curves across multiple concentrations (e.g., 0.1–100 µM) to assess potency .

- Structural analogs: Compare activity with derivatives lacking the methylsulfonyl or pyrazole groups to identify critical pharmacophores .

- Kinase panel screening: Test against >50 kinases to evaluate selectivity (e.g., using Z’-factor validated assays) .

Q. What computational approaches predict the compound’s binding mode to target proteins?

- Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used:

- Docking: Align the compound’s sulfonyl and carboxamide groups with catalytic lysine or aspartate residues in kinase ATP pockets .

- Free energy calculations: MM/GBSA or MM/PBSA quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger Phase .

Experimental Design & Data Analysis

Q. How to optimize solubility and bioavailability for in vivo studies?

- Answer:

- Solubility: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes in pharmacokinetic studies (e.g., 10% w/v in PBS) .

- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl) or reduce methylsulfonyl bulk while monitoring LogD (target: 1–3) .

- Metabolic stability: Assess liver microsome half-life (e.g., rat/human microsomes, t > 30 min preferred) .

Q. What strategies validate target engagement in cellular assays?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.